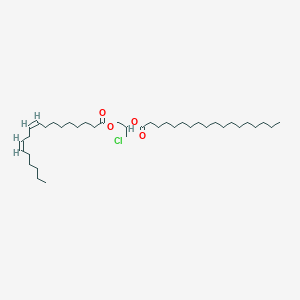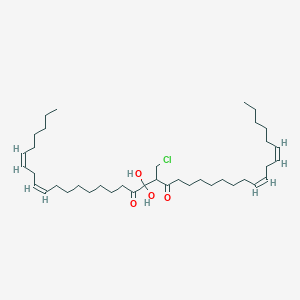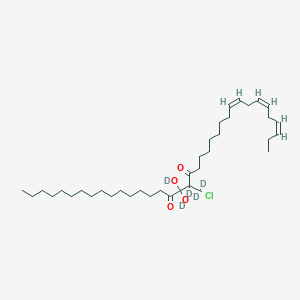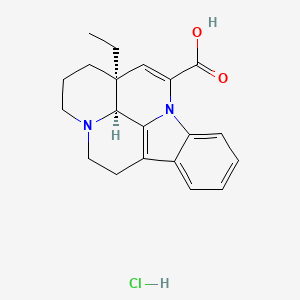
Apovincaminic Acid Hydrochloride Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Apovincaminic Acid Hydrochloride Salt involves the preparation of (nitrooxy)alkyl apovincaminates from apovincaminic acid, demonstrating its potential for cerebral circulation improvement without affecting blood pressure, indicating a dose-dependent increase in cerebral blood flow. This synthesis process showcases its potent vasodilatory effects, surpassing those of vinpocetine in some aspects (Kawashima et al., 1993; Marzo et al., 1982).
Molecular Structure Analysis
The molecular structure of Apovincaminic Acid Hydrochloride Salt has been elucidated through X-ray crystallography, revealing differences in the electrostatic potential image and the conformation of the ethyl group at the 16-position when compared to vinpocetine, which contributes to its pharmacological profile (Kawashima et al., 1993).
Chemical Reactions and Properties
Apovincaminic Acid Hydrochloride Salt undergoes various chemical reactions, including hydrolysis to form apovincaminic acid, a process that plays a significant role in its metabolism. This compound's ability to form different derivatives and its interaction with enzymes highlight its complex chemical behavior and its metabolic transformation in biological systems (Marzo et al., 1981; Vereczkey & Szporny, 1976).
Physical Properties Analysis
The physical properties, including solubility and stability of Apovincaminic Acid Hydrochloride Salt and its derivatives, have been investigated. Studies on co-crystals involving apovincaminic acid indicate enhanced solubility in water, which is crucial for bioavailability. Furthermore, the co-crystal maintains its crystallinity up to 200°C, suggesting higher stability compared to apovincamine alone (Yu-heng Ma et al., 2015).
Chemical Properties Analysis
The chemical properties of Apovincaminic Acid Hydrochloride Salt, including its reactivity and interactions with other compounds, are vital for understanding its pharmacological potential. The compound's ability to undergo nitration, forming new derivatives, and its interaction with chiral modifiers in catalytic processes, showcase its versatile chemical nature (Tóth et al., 1989; Farkas et al., 1999).
Applications De Recherche Scientifique
Application Summary
Apovincaminic Acid Hydrochloride Salt is a major and active metabolite of Vinpocetine . It’s often used as a surrogate for exposure to Vinpocetine . It has been found to exert a neuroprotective type of action .
Methods of Application
In a study involving twelve healthy male individuals and three formulations of Vinpocetine, a population pharmacokinetic model of Apovincaminic Acid was developed . The exposure to Apovincaminic Acid was modeled as a two-compartment model with zero-order input .
Results or Outcomes
The population pharmacokinetic model suggested that Apovincaminic Acid could be more effectively and safely used in the future given the increasing range of suggested indications for its use . In an animal model, Apovincaminic Acid was found to attenuate behavioral deficits, prevent learning and memory impairment, and significantly reduce lesion size and microglia activation .
Safety And Hazards
Propriétés
IUPAC Name |
(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c1-2-20-9-5-10-21-11-8-14-13-6-3-4-7-15(13)22(17(14)18(20)21)16(12-20)19(23)24;/h3-4,6-7,12,18H,2,5,8-11H2,1H3,(H,23,24);1H/t18-,20+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMYBTYOASVVKL-VDWUQFQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Apovincaminic Acid Hydrochloride Salt | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5'R,8'S,11'R,13'S,14'S)-11'-[4-(dimethylamino)phenyl]-5'-hydroxy-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one](/img/structure/B1146944.png)
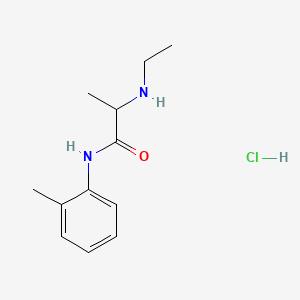
![(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine](/img/structure/B1146946.png)
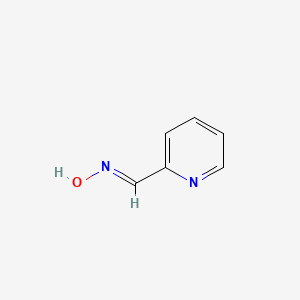

![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B1146954.png)

